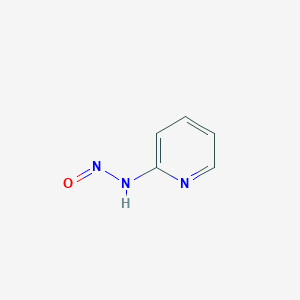
1-(4-(Trifluormethoxy)phenyl)ethanamin
Übersicht
Beschreibung
1-(4-(Trifluoromethoxy)phenyl)ethanamine, also known as 4-TFMPEA, is an organic compound that has been used in scientific research for its unique properties. It is a structural analog of amphetamine and has been studied for its potential to act as a psychostimulant, as well as its potential to be used in other scientific applications.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
1-(4-(Trifluormethoxy)phenyl)ethanamin: dient als wertvolles Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen. Seine Trifluormethoxygruppe ist besonders bedeutsam aufgrund ihrer lipophilen Natur, die die pharmakokinetischen Eigenschaften von Arzneimittelmolekülen verbessern kann . Diese Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, die bestimmte fluorierte aromatische Strukturen benötigen, um die Wirksamkeit und Bioverfügbarkeit zu verbessern.
Materialwissenschaften
In den Materialwissenschaften findet diese Verbindung Anwendung bei der Herstellung von fortschrittlichen Materialien mit einzigartigen Eigenschaften. Das Vorhandensein der Trifluormethoxygruppe kann zur Entwicklung von Materialien mit verbesserter thermischer Stabilität und chemischer Beständigkeit beitragen . Es wird bei der Synthese von Polymeren, Beschichtungen und elektronischen Materialien verwendet, bei denen solche Eigenschaften entscheidend sind.
Chemische Synthese
Als Baustein in der organischen Synthese wird This compound in verschiedenen chemischen Reaktionen eingesetzt, um komplexe Moleküle zu konstruieren. Seine Reaktivität ermöglicht die Bildung verschiedener chemischer Strukturen, was es zu einem vielseitigen Reagenz im Werkzeugkasten des Chemikers macht .
Pharmakologie
In der Pharmakologie werden Derivate dieser Verbindung auf ihre möglichen therapeutischen Wirkungen untersucht. Die Trifluormethoxygruppe kann die Bindungsaffinität von Molekülen an biologische Zielstrukturen beeinflussen, was bei der Arzneimittelentwicklung und -findung unerlässlich ist .
Industrielle Anwendungen
Industriell kann This compound als Vorläufer bei der Herstellung verschiedener fluorierter Verbindungen verwendet werden. Diese Verbindungen sind oft wegen ihrer einzigartigen Eigenschaften gefragt, wie z. B. hoher Stabilität und Widerstandsfähigkeit gegen Abbau, die in rauen industriellen Umgebungen wünschenswert sind .
Biochemische Forschung
In der biochemischen Forschung ist diese Verbindung von Interesse aufgrund ihres Potenzials, Biomoleküle zu modifizieren. Forscher können die Trifluormethoxyphenylgruppe an Peptide, Proteine oder Nukleinsäuren anbringen, um ihre Struktur-Funktions-Beziehungen zu untersuchen oder neuartige Biokonjugate zu entwickeln .
Wirkmechanismus
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of vapors and spray/mists, using suitable respiratory protection if ventilation is inadequate, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIABOHZPSHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123195-23-3 | |
| Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)









